3-Methoxypiperidin-4-amine

概要

説明

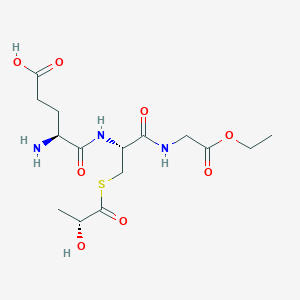

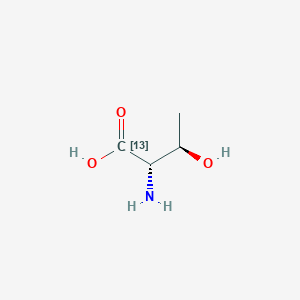

3-Methoxypiperidin-4-amine is a chemical compound with the molecular formula C6H14N2O . It is used in the synthesis of various pharmaceuticals and plays a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of 3-Methoxypiperidin-4-amine involves multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase . This leads to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively, in up to 54% isolated yield .

Molecular Structure Analysis

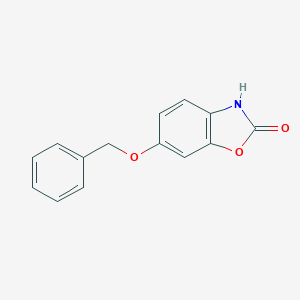

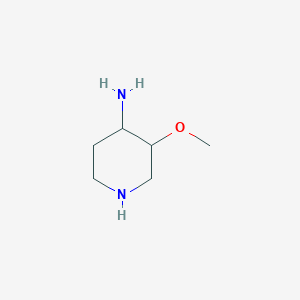

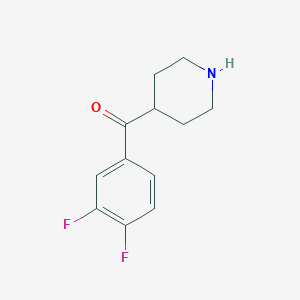

The molecular structure of 3-Methoxypiperidin-4-amine can be analyzed using various tools such as ChemSpider and ChemRTP . These tools provide a visual representation of the molecule and can calculate estimated physicochemical property data based on reliable QSPR and ANN .

Chemical Reactions Analysis

The chemical reactions involving 3-Methoxypiperidin-4-amine can be analyzed using spectroscopy . The hydrogens attached to an amine show up 0.5-5.0 ppm, and the location is dependent on the amount of hydrogen bonding and the sample’s concentration .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxypiperidin-4-amine can be analyzed using various databases . It is a solid at room temperature and has a molecular weight of 310.44 .

科学的研究の応用

Synthesis of Aminopiperidine Derivatives

- Rey-Rodriguez et al. (2018) reported the use of intermolecular rhodium(II)-catalyzed C(sp3)-H amination of enamides to create new 4-aminopiperidine derivatives. These derivatives are valuable in medicinal chemistry due to their efficiency, regio- and chemoselectivity, and broad functional group tolerance (Rey-Rodriguez et al., 2018).

Inhibitor of Melanin Production

- Choi et al. (2002) synthesized (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene. It inhibited tyrosinase activity (critical in melanin biosynthesis) and demonstrated UV-blocking and SOD-like activities, suggesting its potential as a skin whitening agent (Choi et al., 2002).

Synthesis of Cisapride Intermediates

- Shirode et al. (2008) described an efficient synthesis method for (3S,4R)-4-benzylamino-3-methoxypiperidine, a crucial intermediate in the chiral synthesis of the drug molecule Cisapride (Shirode et al., 2008).

Catalytic Applications in Suzuki–Miyaura Reaction

- Ansari et al. (2019) studied Schiff base ligands derived from 3-methoxysalicylaldehyde and their cobalt complexes, which showed promising results in catalyzing the Suzuki–Miyaura cross-coupling reaction (Ansari et al., 2019).

Protection Group for Primary Amines

- Kuo and Yang (2008) evaluated 3-acetyl-4-hydroxycoumarin derivatives as a fluorescent primary amine protection group. These compounds emit blue fluorescence when reacting with primary amines or amino acids, suggesting their use in analytical applications (Kuo & Yang, 2008).

Synthesis of Piperidine Derivatives

- Okitsu et al. (2001) developed methods for nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, providing efficient pathways for the synthesis of piperidine derivatives, a framework used in the creation of natural products and compounds with pharmacological interest (Okitsu et al., 2001).

Safety And Hazards

将来の方向性

The future directions of 3-Methoxypiperidin-4-amine research could involve its use in the synthesis of therapeutic peptides . Piperidine derivatives, which 3-Methoxypiperidin-4-amine is a part of, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

3-methoxypiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHSRKSIGNWVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546491 | |

| Record name | 3-Methoxypiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxypiperidin-4-amine | |

CAS RN |

156970-92-2 | |

| Record name | 3-Methoxypiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)